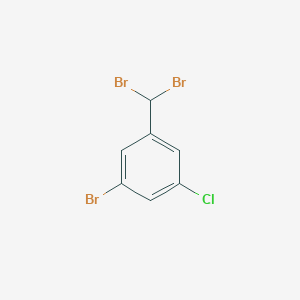

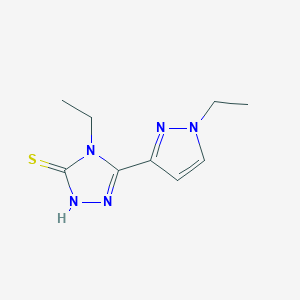

![molecular formula C21H21N3O3 B2551579 3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 400821-49-0](/img/structure/B2551579.png)

3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one" is a derivative of the pyrimido[5,4-b]indol-4-one family, which is a class of heterocyclic compounds. These compounds are of interest due to their potential biological activities and their use in various chemical syntheses. The presence of the dimethoxyphenethyl group suggests that the compound may have unique physical and chemical properties, as well as possible biological activity .

Synthesis Analysis

The synthesis of related pyrimido[5,4-b]indol-4-one derivatives has been reported using an efficient approach. The key intermediate, isothiocyanate, was prepared using di-2-pyridyl thionocarbonate (DPT) as a more environmentally friendly alternative to thiophosgene. Cyclization of thiosemicarbazide derivatives was achieved using methods reported by Wanhoff, with powdery copper/copper(I) iodide as a catalyst. The structural elucidation of these derivatives was confirmed by 1H NMR and mass spectrometry .

Molecular Structure Analysis

For compounds within the same family, single crystal X-ray diffraction has been used to confirm the molecular structure. Density Functional Theory (DFT) calculations have been employed to optimize bond parameters, which are in good agreement with the experimental data. The stability and charge delocalization of the molecules have been studied using Natural Bond Orbital (NBO) analysis, and the HOMO-LUMO energy gap calculations have provided insights into the overlapping of atomic orbitals and their energy levels .

Chemical Reactions Analysis

The reactions of related indole derivatives with various reagents such as aryl isocyanates, aryl isothiocyanates, and cyanamides have been explored. These reactions have led to the formation of various pyrimido[5,4-b]indole derivatives, with the possibility of further functionalization through alkylation at different atoms, such as nitrogen or sulfur. This demonstrates the reactivity and versatility of the pyrimido[5,4-b]indol-4-one scaffold in chemical synthesis .

Physical and Chemical Properties Analysis

The photophysical and electrochemical properties of related compounds have been studied using UV-Visible and fluorescence spectroscopy, as well as cyclic voltammetry. These studies have revealed intramolecular charge transfer transitions and emission bands upon excitation, indicating the potential of these compounds for applications in materials science. The electrochemical properties have shown reversible redox reactions for some derivatives, which is an important characteristic for electroactive materials .

The molecular electrostatic potential (MEP) map has been used to predict reactive sites, and the high value of the second-order nonlinear optical (NLO) susceptibility (μβ0) suggests that these molecules could be used as potential NLO materials. Additionally, the antimicrobial activities of these derivatives have been investigated through molecular docking studies, providing a basis for their potential use in medicinal chemistry .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Derivatives

Research demonstrates the versatility of 5H-pyrimido[5,4-b]indole derivatives in synthesizing a wide array of heterocyclic compounds. For instance, reactions involving methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides lead to various 5H-pyrimido[5,4-b]indole derivatives. These reactions enable the formation of complex structures with potential pharmacological applications, highlighting the compound's role in advancing synthetic organic chemistry (Shestakov et al., 2009).

Annelation Techniques and Novel Syntheses

The compound also plays a pivotal role in the iminophosphorane-mediated annelation of a pyridine or pyrimidine ring into an indole ring. This method facilitates the synthesis of β-, γ-carbolines, and pyrimido[4,5-b]indole derivatives, showcasing the compound's utility in constructing complex heterocyclic frameworks with potential biological activity (Molina & Fresneda, 1988).

Advancements in Pyrimidoindole Chemistry

Further studies illustrate the compound's application in synthesizing novel indole derivatives with antimicrobial properties. This research underscores the therapeutic potential of derivatives of "3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one" in developing new antimicrobial agents. The synthesis and structural elucidation of these derivatives offer insights into their potential mechanism of action and open avenues for further pharmacological exploration (Rajaraman et al., 2017).

Metabolism by Gut Bacteria

Moreover, the metabolism of heterocyclic aromatic amines by Lactobacillus reuteri, which transforms specific compounds into metabolites through reactions with glycerol-derived substances, highlights the compound's relevance in understanding the interaction between dietary components and gut microbiota. This research provides valuable insights into the metabolic pathways involved and the potential health implications of these interactions (Beer et al., 2017).

Propiedades

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-13-4-6-16-15(10-13)19-20(23-16)21(25)24(12-22-19)9-8-14-5-7-17(26-2)18(11-14)27-3/h4-7,10-12,23H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCQMBOMDAYAHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

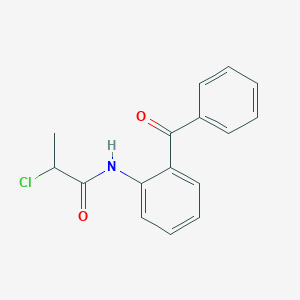

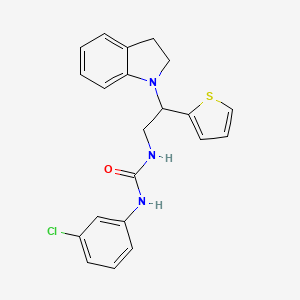

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2551499.png)

![3-(azepan-1-ylcarbonyl)-6-butyl[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2551500.png)

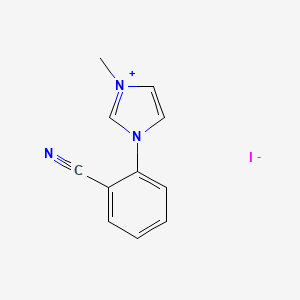

![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2551505.png)

![N-[[4-(3-chlorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2551506.png)

![4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2551508.png)

![1-(2-Methoxypyridin-4-yl)-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperazin-2-one](/img/structure/B2551509.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B2551510.png)

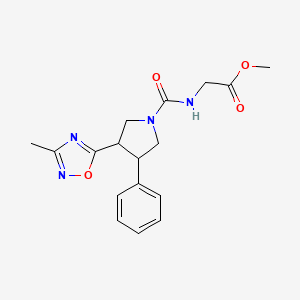

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2551516.png)